N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine
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Overview
Description
N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide is a complex organic compound featuring a purine base linked to a benzamide group. This compound is notable for its intricate structure, which includes a tert-butyldimethylsilyl-protected hydroxymethyl group and multiple hydroxyl groups. The presence of these functional groups makes it a valuable intermediate in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Coupling Reaction: The protected purine base is then coupled with benzoyl chloride to form the benzamide linkage.
Deprotection: The tert-butyldimethylsilyl groups are removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the purine base can be reduced to form alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides or purine derivatives.
Scientific Research Applications
N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis, leading to its potential antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide
- N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)propionamide
Uniqueness
The uniqueness of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyldimethylsilyl-protected hydroxymethyl group, in particular, provides stability and selectivity in reactions, making it a valuable compound in various research fields.
Biological Activity
N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound features a complex structure characterized by a purine base linked to a benzamide group, with a tert-butyldimethylsilyl (TBS) group providing protection to the hydroxymethyl moiety. The unique arrangement of functional groups contributes to its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₃₁N₅O₈Si
- Molecular Weight : 469.56 g/mol
- CAS Number : 72409-25-7
The intricate structure includes:
- A benzamide moiety that may enhance binding interactions with biological targets.
- A TBS-protected hydroxymethyl group that stabilizes the compound during synthesis and potential biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzyme activity or interfere with nucleic acid synthesis, which is crucial for its antiviral and anticancer properties.
Antiviral Activity
Research indicates that derivatives of guanosine, including this compound, exhibit antiviral properties. For instance, modifications at the 5' position can enhance the affinity for viral polymerases, potentially inhibiting viral replication.
Anticancer Potential
This compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve:
- Inhibition of DNA/RNA synthesis : By mimicking natural nucleosides, it can interfere with the replication processes of cancer cells.
- Induction of apoptosis : Some studies suggest that modified nucleosides can trigger programmed cell death in malignant cells.
Case Studies
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Antiviral Efficacy :
- In vitro studies demonstrated that similar compounds exhibit significant inhibition against various viruses, including HIV and hepatitis C virus (HCV). The modification at the 5' position enhances binding affinity to viral polymerases, thus blocking replication pathways.
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Anticancer Studies :
- A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
Pharmacokinetics
Pharmacokinetic evaluations are crucial for understanding the bioavailability and metabolic stability of this compound. Preliminary findings suggest:
- Absorption : The TBS group may enhance solubility and absorption in biological systems.
- Metabolism : The compound undergoes metabolic transformations that could affect its efficacy and safety profile.
Data Table: Biological Activity Summary
Properties
CAS No. |
72409-25-7 |
---|---|
Molecular Formula |
C23H31N5O6Si |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)33-11-14-16(29)17(30)21(34-14)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1 |
InChI Key |
FNOXJKMBKFVNFH-VGKBRBPRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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